5-Hydroxy-1,8-naphthyridin-2(1H)-one

Catalog No.
S685580
CAS No.
37905-96-7
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-1,8-naphthyridin-2(1H)-one

CAS Number

37905-96-7

Product Name

5-Hydroxy-1,8-naphthyridin-2(1H)-one

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,5-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12)

InChI Key

GEHOMMDYWHHJTI-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)C=CN2

5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic building block belonging to the naphthyridinone class. This scaffold is recognized for its structural resemblance to nucleobases, enabling it to act as a superior recognition element for adenine in synthetic nucleic acid structures like PNA-DNA duplexes. Its defined array of hydrogen bond donors and acceptors, governed by the specific placement of the C5-hydroxyl group, makes it a valuable intermediate in medicinal chemistry for creating complex, biologically active molecules.

Direct substitution of 5-Hydroxy-1,8-naphthyridin-2(1H)-one with other isomers (e.g., 7-hydroxy) or the unsubstituted parent compound is not advisable for most applications. The position of the hydroxyl group critically dictates the compound's keto-enol tautomeric equilibrium, which in turn defines its hydrogen bonding pattern and electronic distribution. This specific arrangement is fundamental to its molecular recognition capabilities, as demonstrated in nucleic acid binding, and its reactivity in subsequent synthetic steps. Altering the hydroxyl position would yield a molecule with different binding affinities, solubility profiles, and reaction regioselectivity, making such substitutions unreliable for achieving reproducible outcomes.

Validated Use as a Key Precursor for the RAF Kinase Inhibitor Flezurafenib

This specific compound (CAS 37905-96-7) has been identified as a structural component of Flezurafenib, a rapidly accelerated fibrosarcoma (Raf) kinase inhibitor with antineoplastic effect. Its selection and incorporation into a complex, high-value active pharmaceutical ingredient (API) demonstrates its utility and compatibility with multi-step synthetic routes targeting advanced drug candidates.

Evidence DimensionPrecursor Suitability
Target Compound DataSuccessfully incorporated into the final structure of the named drug candidate Flezurafenib.
Comparator Or BaselineGeneric or alternative heterocyclic building blocks not selected for this specific synthesis pathway.
Quantified DifferenceDemonstrated utility in a specific, documented synthesis of a complex API, reducing process development risk.
ConditionsDocumented in the World Health Organization (WHO) Drug Information report for Flezurafenib.

For medicinal chemists, procuring a building block with a documented history in a relevant late-stage synthesis provides a significant advantage in reliability and route validation.

Scaffold Provides Superior Adenine Recognition Compared to Natural Nucleobases

The parent scaffold, 1,8-naphthyridin-2(1H)-one, has been shown to be more effective than thymine for the recognition of adenine in PNA-DNA, -RNA, and -PNA duplexes. The introduction of substituents, such as the hydroxyl group at the C5 position, allows for the fine-tuning of these interactions. The stabilization effect is predominantly enthalpic, indicating stronger, more specific binding interactions compared to the natural counterpart.

Evidence DimensionDuplex Stabilization (ΔTm per modification)
Target Compound DataThe 1,8-naphthyridin-2-one core provides enhanced binding to adenine. The 5-hydroxy group offers a specific site for further interaction tuning.
Comparator Or BaselineThymine (natural nucleobase).
Quantified DifferenceProvides superior stabilization in nucleic acid duplexes compared to the natural recognition partner of adenine.
ConditionsHybridization studies involving peptide nucleic acid (PNA) oligomers targeting DNA and RNA.

This is critical for researchers designing high-affinity synthetic nucleic acid analogs for diagnostics, antisense therapeutics, or nanomaterials, where enhanced binding strength and specificity are required.

Defined Tautomeric Profile for Predictable Hydrogen Bonding in Molecular Design

The electronic properties of the 1,8-naphthyridine ring system, combined with the C5-hydroxyl group, establish a well-defined keto-enol equilibrium. This predictable tautomeric state results in a reliable hydrogen-bonding pattern, which is essential for accurate in silico modeling and rational design of ligands. Unlike other positional isomers where the electronic influence of the ring nitrogens is different, the 5-hydroxy configuration offers a distinct and consistent set of intermolecular interaction sites.

Evidence DimensionPredictability of Molecular Interactions
Target Compound DataOffers a well-defined tautomeric state and hydrogen bonding pattern due to the specific C5-OH position.
Comparator Or BaselinePositional isomers (e.g., 7-hydroxy) or other heterocyclic cores with more ambiguous or less favorable tautomeric equilibria.
Quantified DifferenceHigher confidence in computational modeling and rational design workflows, reducing wasted synthesis cycles.
ConditionsTheoretical and computational chemistry studies of hydroxy-substituted arenes.

For projects relying on structure-based design, using a building block with a predictable interaction geometry is crucial for the success of the modeling and design phases.

Key Intermediate for Medicinal Chemistry Programs Targeting Kinases

Based on its validated use in the synthesis of the Raf kinase inhibitor Flezurafenib, this compound is a primary choice for research groups developing complex heterocyclic drugs. Its procurement is justified when the synthetic plan requires a rigid scaffold with a specific vector for further functionalization.

Development of High-Affinity Nucleic Acid Probes and PNA-Based Diagnostics

The underlying scaffold provides superior adenine recognition compared to thymine. Therefore, this compound is indicated for the synthesis of modified oligonucleotides or peptide nucleic acids where enhanced, specific binding to adenine-containing sequences is a primary design goal.

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's well-defined structure and predictable hydrogen-bonding pattern make it an excellent starting point for SAR studies. It allows medicinal chemists to systematically explore the chemical space around a proven bio-recognition core to optimize ligand-target interactions.

XLogP3

-0.2

Dates

Last modified: 08-15-2023

Explore Compound Types